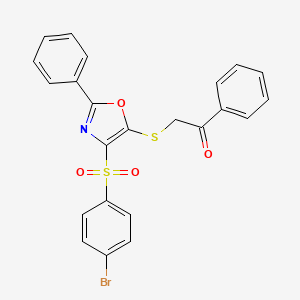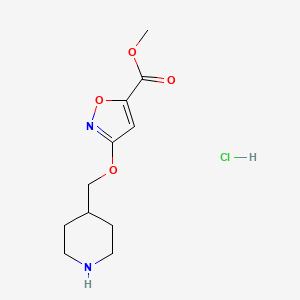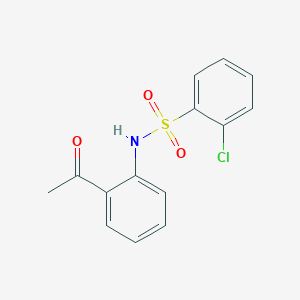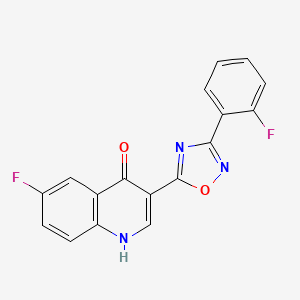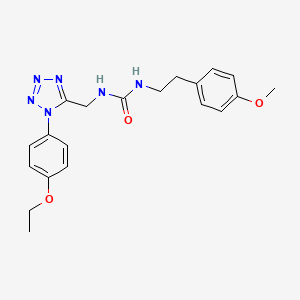![molecular formula C18H21N3O4 B2727629 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1705884-98-5](/img/structure/B2727629.png)
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a tetrahydropyran ring, and a benzodioxine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The pyrazole and benzodioxine rings are aromatic, which means they are planar and have a delocalized π electron system. The tetrahydropyran ring, on the other hand, is a saturated six-membered ring, which would have a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole, benzodioxine, and tetrahydropyran rings. The pyrazole ring, for example, can undergo reactions at the nitrogen atoms, such as alkylation . The benzodioxine ring could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound's structure suggests potential utility in synthesizing a broad range of heterocyclic compounds, given its intricate array of functional groups and heterocyclic rings. Heterocyclic compounds are crucial in medicinal chemistry due to their diverse pharmacological properties. Studies like those conducted by Mohareb et al. (2004), highlight the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from structurally complex carboxamides, indicating the utility of similar compounds in generating pharmacologically active heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antifungal Activities
Compounds structurally related to the one have shown significant antimicrobial and antifungal activities. For instance, Aytemir et al. (2003) synthesized amide derivatives of pyranone with demonstrated antimicrobial activity against various bacterial and fungal strains, showcasing the potential of structurally complex carboxamides in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).
Anticancer Properties
The structural complexity of these compounds also lends them to exploration as anticancer agents. Deady et al. (2003) have shown that carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit potent cytotoxic activities against various cancer cell lines, suggesting the potential of similar compounds for cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Insecticidal Evaluation
Research into pyrazole derivatives, similar in complexity to the compound , has also explored their use as insecticides. Song et al. (2013) designed and synthesized novel pyrazole-5-carboxamides with significant activities against a broad spectrum of insects, indicating the potential agricultural applications of such compounds (Song, Liu, Xiong, Li, Yang, & Wang, 2013).
Future Directions
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(17-12-24-15-3-1-2-4-16(15)25-17)20-14-9-19-21(11-14)10-13-5-7-23-8-6-13/h1-4,9,11,13,17H,5-8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVFWXMGOJPKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)
![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)
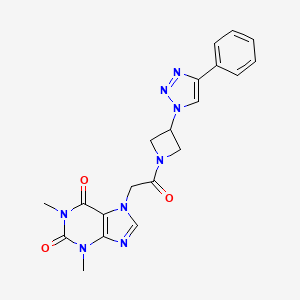


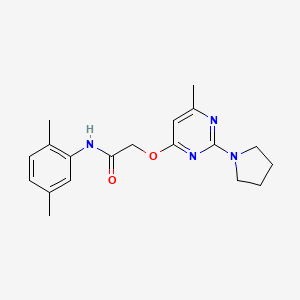
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)
